1,7-Dioxa-4,10-dithiacyclododecane

Description

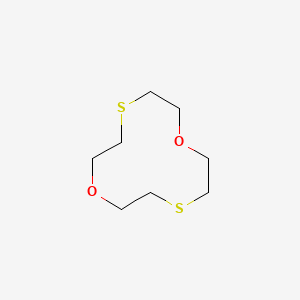

Structure

2D Structure

3D Structure

Properties

CAS No. |

294-95-1 |

|---|---|

Molecular Formula |

C8H16O2S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

1,7-dioxa-4,10-dithiacyclododecane |

InChI |

InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2 |

InChI Key |

ANWGCVKFPKDUBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCOCCSCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

CAS Number: 294-95-1

This technical guide provides a comprehensive overview of 1,7-Dioxa-4,10-dithiacyclododecane, a macrocyclic compound with significant potential in coordination chemistry, catalysis, and as a biomarker. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂S₂ | [1] |

| Molecular Weight | 208.34 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Alternate Name | 4,10-Dioxa-1,7-dithiacyclododecane | [1] |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Cheméo |

| Predicted Melting Point | Not available | |

| Predicted LogP | 1.8 | Cheméo |

| Predicted Water Solubility | 0.2 g/L | Cheméo |

| Purity (Typical) | ≥95% | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data Availability and Key Features |

| ¹H NMR | Predicted spectrum would show complex multiplets for the methylene protons. Protons adjacent to oxygen would be downfield compared to those adjacent to sulfur. |

| ¹³C NMR | Predicted spectrum would show distinct signals for the four unique carbon environments. Carbons bonded to oxygen would appear at a higher chemical shift than those bonded to sulfur.[3] |

| Mass Spectrometry | The NIST WebBook indicates the availability of the electron ionization mass spectrum.[1] Expected fragmentation would involve cleavage of the ether and thioether linkages. |

| Infrared (IR) Spectroscopy | The NIST WebBook indicates the availability of the IR spectrum.[4] Key absorptions would include C-H stretching, C-O stretching (ether), and C-S stretching (thioether) vibrations. |

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound is not explicitly published. However, a plausible route can be designed based on the well-established Williamson ether synthesis, which is commonly used for the preparation of crown ethers and their thio-analogues.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar thia-crown ethers.

Materials:

-

2,2'-Thiodiethanol

-

1,2-Dibromoethane

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,2'-thiodiethanol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.

-

The resulting solution is then added simultaneously with a solution of 1,2-dibromoethane (1 equivalent) in anhydrous THF, via syringe pump over a period of 8-12 hours, to a larger volume of refluxing anhydrous THF. This high-dilution technique is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours.

-

The reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic solvent is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and compared with the predicted and available spectral data.

Applications in Research and Development

This compound, as a thia-crown ether, is a promising candidate for several applications, primarily due to the presence of soft sulfur donor atoms which exhibit a high affinity for soft heavy metal ions.

Coordination Chemistry and Metal Ion Complexation

This compound is expected to form stable complexes with heavy metal ions such as mercury(II), cadmium(II), lead(II), and silver(I).[5] This property can be exploited for applications in metal ion sensing, extraction, and catalysis.[2]

Experimental Protocol: Study of Metal Ion Complexation by Conductometric Titration

Materials:

-

This compound

-

A salt of the metal ion of interest (e.g., AgNO₃, Cd(NO₃)₂, Pb(NO₃)₂)

-

High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture)

-

Conductivity meter and probe

-

Microburette

Procedure:

-

A solution of the metal salt of a known concentration (e.g., 1 mM) is prepared in the chosen solvent.

-

A known volume of the metal salt solution is placed in a thermostated titration cell, and the initial conductivity is recorded.

-

A solution of this compound of a higher concentration (e.g., 20 mM) in the same solvent is prepared.

-

The ligand solution is added stepwise in small aliquots to the metal salt solution using a microburette.

-

The conductivity is recorded after each addition and equilibration.

-

The titration is continued until the molar ratio of ligand to metal is approximately 2:1 or 3:1.

-

The change in molar conductivity is plotted against the molar ratio of ligand to metal. The stoichiometry and stability constant of the complex can be determined from the inflection points and the shape of the titration curve.

Metal Ion Complexation Analysis Workflow

The following diagram outlines the workflow for investigating the metal ion complexation properties of this compound.

Caption: Workflow for analyzing metal ion complexation.

Potential Role as a Biomarker

This compound has been identified as a potential degradation product of the chemical warfare agent sulfur mustard (mustard gas). Its detection in environmental or biological samples could therefore serve as a biomarker of exposure.

Detection as a Biomarker Workflow

The following diagram illustrates a generalized workflow for the detection of this compound in a sample, for instance, in the context of exposure monitoring.

Caption: Workflow for detection as a mustard gas biomarker.

Conclusion

This compound is a macrocyclic compound with considerable potential, particularly in the field of coordination chemistry. Its ability to selectively bind with heavy metal ions makes it a valuable target for research in sensing, remediation, and catalysis. Furthermore, its connection to the degradation of chemical warfare agents highlights its importance in the development of new analytical methods for exposure verification. Further experimental validation of its physical, chemical, and biological properties will undoubtedly open up new avenues for its application.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 294-95-1 | Benchchem [benchchem.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0243542) [np-mrd.org]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis, characterization and crystal structures of 1,7-dioxa-4-thia-10-azacyclododecane ([12]aneNO2S) and [Hg([12]aneNO2S)(NO3)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 1,7-Dioxa-4,10-dithiacyclododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 1,7-Dioxa-4,10-dithiacyclododecane. This macrocyclic compound, containing both ether and thioether functionalities, is of interest for its potential applications in coordination chemistry and as a building block in the synthesis of more complex molecules.

Molecular Structure and Properties

This compound is a 12-membered macrocycle with the chemical formula C₈H₁₆O₂S₂.[1] Its structure consists of a twelve-atom ring containing two oxygen atoms and two sulfur atoms, separated by ethylene bridges. The systematic IUPAC name for this compound is this compound.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂S₂ | [1] |

| Molecular Weight | 208.341 g/mol | [1] |

| CAS Registry Number | 294-95-1 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis

A potential synthetic pathway for this compound is depicted below. This proposed Williamson ether synthesis followed by a thioether formation would involve the reaction of a diol with a di-halo-thioether or the reaction of a dithiol with a di-halo-ether under high-dilution conditions to favor intramolecular cyclization.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data

While a detailed experimental protocol is not available, some spectroscopic data for this compound has been archived.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides a reference infrared spectrum for this compound. The spectrum would be expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹, C-O stretching vibrations for the ether linkages in the region of 1050-1150 cm⁻¹, and C-S stretching vibrations, which are typically weaker and appear in the fingerprint region.

Mass Spectrometry

The NIST Chemistry WebBook also indicates the availability of mass spectrometry data (electron ionization).[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ether and thioether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the searched literature. For a symmetrical molecule like this, the ¹H NMR spectrum would be expected to show multiplets for the methylene protons adjacent to the oxygen and sulfur atoms. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in different chemical environments (i.e., C-O and C-S).

Crystallographic Data

No crystallographic data for this compound could be located in the searched databases. The crystal structure of the related compound, 1,7-dioxa-4-thia-10-azacyclododecane, was determined to be monoclinic.[2]

Applications in Research and Drug Development

Macrocyclic compounds containing soft donor atoms like sulfur are known to form stable complexes with heavy metal ions. Therefore, this compound could be investigated as a ligand for the selective binding of metal ions. In drug development, such macrocycles can serve as scaffolds for the design of more complex molecules with specific biological targets. The introduction of functional groups onto the macrocyclic ring could lead to derivatives with potential therapeutic applications.

Conclusion

References

An In-depth Technical Guide on 1,7-Dioxa-4,10-dithiacyclododecane

IUPAC Name: 1,7-Dioxa-4,10-dithiacyclododecane

This technical guide serves to consolidate the available scientific information on this compound for researchers, scientists, and professionals in drug development. While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, this document provides a summary of its known properties and discusses potential applications by drawing parallels with structurally related macrocyclic compounds.

Chemical and Physical Properties

This compound, a 12-membered macrocycle containing two oxygen and two sulfur heteroatoms, possesses a unique set of properties that make it a subject of interest in coordination chemistry and material science.[1][2] Its structure suggests a potential for selective metal ion complexation.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | NIST WebBook[2] |

| Other Names | 4,10-Dioxa-1,7-dithiacyclododecane | NIST WebBook[2] |

| CAS Number | 294-95-1 | NIST WebBook[2] |

| Molecular Formula | C₈H₁₆O₂S₂ | NIST WebBook[2] |

| Molecular Weight | 208.341 g/mol | NIST WebBook[2] |

| IUPAC Standard InChI | InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2 | NIST WebBook[2] |

| IUPAC Standard InChIKey | ANWGCVKFPKDUBI-UHFFFAOYSA-N | NIST WebBook[2] |

A summary of available thermodynamic data from chemical databases is presented in Table 2. These values are crucial for understanding the compound's behavior in various chemical processes.

Table 2: Thermodynamic Properties of this compound

| Property | Description | Value | Units | Source |

| ΔfG° | Standard Gibbs free energy of formation | kJ/mol | Cheméo[3] | |

| ΔfH°gas | Enthalpy of formation at standard conditions | kJ/mol | Cheméo[3] | |

| ΔfusH° | Enthalpy of fusion at standard conditions | kJ/mol | Cheméo[3] | |

| ΔvapH° | Enthalpy of vaporization at standard conditions | kJ/mol | Cheméo[3] | |

| log10WS | Log10 of Water solubility | mol/l | Cheméo[3] | |

| logPoct/wat | Octanol/Water partition coefficient | Cheméo[3] | ||

| McVol | McGowan's characteristic volume | ml/mol | Cheméo[3] | |

| Pc | Critical Pressure | kPa | Cheméo[3] | |

| Tboil | Normal Boiling Point Temperature | K | Cheméo[3] | |

| Tc | Critical Temperature | K | Cheméo[3] | |

| Tfus | Normal melting (fusion) point | K | Cheméo[3] | |

| Vc | Critical Volume | m³/kmol | Cheméo[3] | |

| (Note: Specific values for many of these properties are not readily available in the cited public databases.) |

Potential Applications in Research and Drug Development

While specific research on the applications of this compound is not extensively documented, its structural motifs, characteristic of crown ethers, suggest several potential areas of utility.

Catalysis

The presence of oxygen and sulfur donor atoms within the macrocyclic ring makes this compound a candidate for use as a ligand in catalysis.[1] Crown ether complexes are known to solubilize metal salts in organic solvents and can activate the associated anions, thereby promoting catalytic activity.[1] Although detailed catalytic studies on this specific compound are yet to be widely published, research on analogous diaza-crown ethers provides valuable insights. For instance, copper(II) complexes of 1,7-dioxa-4,10-diazacyclododecane have demonstrated significant efficacy in the cleavage of supercoiled DNA, exhibiting rate accelerations of approximately 10⁸-fold over the uncatalyzed reaction.[4] This suggests that metal complexes of this compound could be designed to exhibit potent catalytic activity in various biochemical reactions.

Separation and Extraction Processes

The selective ion-binding capabilities of crown ethers are well-established. The 12-membered ring of this compound, along with its specific combination of donor atoms, likely confers selectivity towards certain metal ions. This property could be exploited for the separation and recovery of valuable or toxic metal ions from aqueous solutions.

Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of macrocyclic ethers and thioethers often involves the reaction of a diol or dithiol with a dihalide or ditosylate under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A plausible, though hypothetical, synthetic route is depicted in the workflow diagram below.

Caption: Conceptual workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the involvement of this compound in any biological signaling pathways. Research on analogous diazacyclododecane derivatives has shown their potential to interact with and cleave DNA, suggesting a possible, though yet unexplored, role in interfering with cellular processes at the genetic level. The logical relationship for the action of a hypothetical metal complex of this compound in DNA cleavage, based on related compounds, is illustrated below.

Caption: Hypothetical mechanism of DNA cleavage by a metal complex.

Future Research Directions

The field would greatly benefit from further investigation into this compound. Key areas for future research include:

-

Development of robust synthetic protocols: Establishing and publishing a reliable and scalable synthesis method is a critical first step.

-

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis would provide a deeper understanding of its structural and electronic properties.

-

Metal ion complexation studies: Investigating its binding affinity and selectivity for a range of metal ions would elucidate its potential in separation science and catalysis.

-

Exploration of biological activity: Screening for antimicrobial, anticancer, or other biological activities, particularly of its metal complexes, could open avenues for therapeutic applications.

References

- 1. This compound | 294-95-1 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 294-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis, DNA-binding, cleavage, and cytotoxic activity of new 1,7-dioxa-4,10-diazacyclododecane artificial receptors containing bisguanidinoethyl or diaminoethyl double side arms - PubMed [pubmed.ncbi.nlm.nih.gov]

1,7-Dioxa-4,10-dithiacyclododecane molecular weight and formula

An In-Depth Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

This technical guide provides essential information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a heterocyclic compound with a 12-membered ring containing two oxygen atoms and two sulfur atoms. The nomenclature specifies the positions of these heteroatoms within the cyclododecane framework.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for analytical studies, reaction stoichiometry, and material characterization.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂S₂[1][2] |

| Molecular Weight | 208.341 g/mol [1] |

| CAS Registry Number | 294-95-1[1][2] |

Structural Information

The structural arrangement of this compound is key to its chemical behavior and potential applications. The name itself provides a logical map of the heteroatom placement within the carbon-based ring structure.

References

Host-Guest Chemistry of Sulfur-Containing Crown Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the host-guest chemistry of sulfur-containing crown ethers, commonly known as thia-crown ethers. This class of macrocycles has garnered significant interest due to its unique selective binding properties, particularly towards soft heavy metal ions, and its potential applications in diverse fields ranging from analytical chemistry to drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to serve as a comprehensive resource.

Core Concepts in Thia-Crown Ether Host-Guest Chemistry

Thia-crown ethers are structural analogues of crown ethers where one or more oxygen atoms in the macrocyclic ring are replaced by sulfur atoms.[1] This substitution fundamentally alters the electronic and steric properties of the macrocycle, leading to a shift in its guest-binding preferences.[2]

According to Pearson's Hard and Soft Acid-Base (HSAB) theory, hard acids prefer to bind to hard bases, while soft acids favor soft bases. The ether oxygen atoms in traditional crown ethers are hard Lewis bases, leading to their high affinity for hard Lewis acids such as alkali and alkaline earth metal cations.[3] In contrast, the sulfur atoms in thia-crown ethers are soft Lewis bases.[3] This "soft" nature imparts a strong preference for binding to soft Lewis acids, which include many heavy metal cations like silver (Ag⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺).[4][5] This selective complexation is the cornerstone of their host-guest chemistry and the foundation for their applications.

The stability of thia-crown ether-metal ion complexes is influenced by several factors, including:

-

The number of sulfur donor atoms: Increasing the number of sulfur atoms in the macrocyclic ring generally enhances the stability of complexes with soft metal ions.[4]

-

Cavity size: The "best-fit" principle, where the guest ion's diameter closely matches the cavity size of the host, plays a crucial role in complex stability.

-

Conformational flexibility of the macrocycle: The ability of the thia-crown ether to adopt a suitable conformation to coordinate with the guest ion is vital for strong binding.

-

The solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the host-guest complex.[6]

Quantitative Data on Thia-Crown Ether-Metal Ion Complexation

The strength of the interaction between a thia-crown ether (host) and a metal ion (guest) is quantified by the stability constant (log K) and the thermodynamic parameters of complexation, namely the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A more negative ΔG° value indicates a more spontaneous and stable complex formation.

Below are tables summarizing the stability constants and thermodynamic data for the complexation of various oxo-thia-crown ethers with a selection of metal ions.

Table 1: Stability Constants (log K) of Oxo-Thia-Crown Ether-Metal Ion Complexes in 50% Dioxane-Water at 25°C [3]

| Thia-Crown Ether | Ag⁺ | Ca²⁺ | K⁺ | Na⁺ | Mg²⁺ | Zn²⁺ | Fe²⁺ |

| B1 (1,4-dithia-12-crown-4) | 3.15 | 3.25 | 3.10 | 3.85 | 3.45 | 2.95 | 3.55 |

| B2 (1,7-dithia-12-crown-4) | 2.85 | 3.95 | 2.95 | 3.35 | 3.40 | 3.15 | 3.95 |

| B3 (1,7-dithia-15-crown-5) | 3.05 | 3.15 | 3.85 | 3.30 | 3.20 | 3.45 | 3.25 |

| B4 (1,7-dithia-18-crown-6) | 2.90 | 3.05 | 3.25 | 3.90 | 3.15 | 3.20 | 3.10 |

| B5 (1,10-dithia-18-crown-6) | 2.80 | 3.10 | 3.95 | 3.25 | 3.15 | 3.20 | 2.95 |

| B6 (1,10-dithia-21-crown-7) | 2.85 | 3.25 | 3.20 | 3.30 | 3.90 | 3.15 | 2.90 |

Table 2: Gibbs Free Energy of Complexation (ΔG° in kJ/mol) of Oxo-Thia-Crown Ether-Metal Ion Complexes in 50% Dioxane-Water at 25°C [3]

| Thia-Crown Ether | Ag⁺ | Ca²⁺ | K⁺ | Na⁺ | Mg²⁺ | Zn²⁺ | Fe²⁺ |

| B1 (1,4-dithia-12-crown-4) | -17.98 | -18.55 | -17.69 | -21.97 | -19.69 | -16.84 | -20.26 |

| B2 (1,7-dithia-12-crown-4) | -16.27 | -22.54 | -16.84 | -19.12 | -19.41 | -17.98 | -22.54 |

| B3 (1,7-dithia-15-crown-5) | -17.41 | -17.98 | -21.97 | -18.83 | -18.26 | -19.69 | -18.55 |

| B4 (1,7-dithia-18-crown-6) | -16.55 | -17.41 | -18.55 | -22.26 | -17.98 | -18.26 | -17.69 |

| B5 (1,10-dithia-18-crown-6) | -15.98 | -17.69 | -22.54 | -18.55 | -17.98 | -18.26 | -16.84 |

| B6 (1,10-dithia-21-crown-7) | -16.27 | -18.55 | -18.26 | -18.83 | -22.26 | -17.98 | -16.55 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of thia-crown ether host-guest chemistry.

Synthesis of a Representative Thia-Crown Ether: 1,4,7-Trithiacyclononane (9S3)

1,4,7-Trithiacyclononane (often abbreviated as 9S3 or[7]aneS₃) is a classic example of an all-sulfur thia-crown ether.[8] The following is a high-yield, one-step synthesis protocol.[4]

Materials:

-

1,2-ethanedithiol

-

bis(2-chloroethyl) sulfide

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Add cesium carbonate (2.0 equivalents) to anhydrous DMF in the flask.

-

In the dropping funnel, prepare a solution of 1,2-ethanedithiol (1.0 equivalent) and bis(2-chloroethyl) sulfide (1.0 equivalent) in anhydrous DMF.

-

Heat the cesium carbonate suspension in DMF to 60°C with vigorous stirring.

-

Add the solution from the dropping funnel dropwise to the heated suspension over a period of 4-6 hours.

-

After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 12 hours.

-

Allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.

-

Wash the filtered solids with DMF.

-

Combine the filtrate and washings, and remove the DMF under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4,7-trithiacyclononane as a white solid.

Determination of Stability Constants by Conductometric Titration

Conductometric titration is a widely used method to determine the stoichiometry and stability constants of crown ether-metal ion complexes.[3] The principle lies in the change in molar conductivity of a metal salt solution upon the addition of the crown ether.

Materials and Equipment:

-

Thia-crown ether of interest

-

Metal salt (e.g., perchlorate or nitrate salt of the desired cation)

-

High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture like dioxane-water)

-

Conductivity meter with a dipping-type conductivity cell

-

Thermostated water bath

-

Microburette

Procedure:

-

Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

-

Prepare a stock solution of the thia-crown ether of a known concentration (e.g., 1 x 10⁻² M) in the same solvent.

-

Place a known volume (e.g., 25 mL) of the metal salt solution into the conductivity cell, which is maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) using the thermostated water bath.

-

Measure the initial molar conductivity of the metal salt solution.

-

Add small, precise aliquots of the thia-crown ether solution to the metal salt solution using the microburette.

-

After each addition, stir the solution to ensure homogeneity and allow it to equilibrate for a few minutes before measuring the molar conductivity.

-

Continue the additions until the molar ratio of thia-crown ether to metal ion is approximately 3:1 or until the change in conductivity becomes negligible.

-

Plot the molar conductivity as a function of the molar ratio of [Thia-Crown Ether]/[Metal Ion].

-

The stoichiometry of the complex can be determined from the inflection point of the titration curve. For a 1:1 complex, a single inflection point will be observed at a molar ratio of 1.

-

The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.

Determination of Stability Constants by ¹H NMR Titration

¹H NMR titration is a powerful technique to study host-guest interactions in solution and to determine binding constants.[5][9] It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

Materials and Equipment:

-

Thia-crown ether (host)

-

Metal salt (guest)

-

Deuterated solvent (e.g., CD₃CN, CD₃OD, DMSO-d₆)

-

High-resolution NMR spectrometer

-

High-precision volumetric glassware or microsyringes

Procedure:

-

Prepare a stock solution of the thia-crown ether (host) of a known concentration in the chosen deuterated solvent.

-

Prepare a stock solution of the metal salt (guest) of a known, higher concentration in the same deuterated solvent. It is crucial that the host concentration remains constant throughout the titration.

-

Transfer a precise volume of the host solution into an NMR tube and record its ¹H NMR spectrum. This is the spectrum of the free host.

-

Add a small, precise aliquot of the guest solution to the NMR tube containing the host solution.

-

Gently mix the solution and allow it to equilibrate.

-

Record the ¹H NMR spectrum of the mixture.

-

Repeat steps 4-6 with incremental additions of the guest solution, covering a range of guest-to-host molar ratios (e.g., from 0.1 to 10 or higher).

-

Identify the host protons whose chemical shifts change significantly upon addition of the guest.

-

Plot the change in chemical shift (Δδ) of a specific host proton as a function of the guest concentration.

-

The binding constant (K) and the chemical shift of the fully complexed host can be determined by fitting the titration data to a 1:1 binding isotherm using a non-linear least-squares fitting algorithm.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of thia-crown ether host-guest chemistry.

Caption: Synthetic pathway for 1,4,7-trithiacyclononane (9S3).

Caption: Selective binding based on the HSAB principle.

Caption: Workflow for NMR titration experiment.

Applications in Drug Development

The unique properties of thia-crown ethers make them promising candidates for various applications in drug development and therapy. Their ability to selectively bind heavy metal ions is particularly relevant for the development of antidotes for heavy metal poisoning and as carriers for radioactive metal ions in diagnostics and therapy.

Potential as Heavy Metal Chelating Agents

Thia-crown ethers can act as potent chelating agents for toxic heavy metals such as lead, mercury, and cadmium. By encapsulating these metal ions within their cavity, they can facilitate their removal from biological systems, mitigating their toxic effects. The high stability of the resulting complexes is crucial for effective chelation therapy.

Radiopharmaceutical Applications

Thia-crown ethers can form stable complexes with various metallic radionuclides. This property can be exploited to develop targeted radiopharmaceuticals for cancer diagnosis (e.g., using gamma-emitting isotopes) or therapy (e.g., using beta- or alpha-emitting isotopes). By attaching a thia-crown ether to a tumor-targeting molecule (such as an antibody or a peptide), the radioactive metal can be selectively delivered to the cancer cells.

Antimicrobial and Anticancer Activity

Recent studies have shown that some thia-crown ether derivatives exhibit intrinsic biological activity. For instance, certain thia-crown ethers have demonstrated potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[10] Additionally, some sugar-derivatized thia-crown ethers have shown promising anticancer activity, potentially through interactions with key cellular targets.[3]

The proposed mechanism for these biological activities often involves the disruption of essential metal ion homeostasis within the cells or the inhibition of metalloenzymes that are crucial for microbial or cancer cell survival.

While the application of thia-crown ethers in drug development is still an emerging field, their unique host-guest chemistry offers exciting possibilities for the design of novel therapeutic and diagnostic agents. Further research is needed to fully elucidate their mechanisms of action, pharmacokinetic profiles, and toxicological properties to translate their potential into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. NMR Titration Experiments [bio-protocol.org]

- 7. Crown ether - Wikipedia [en.wikipedia.org]

- 8. 1,4,7-Trithiacyclononane - Wikipedia [en.wikipedia.org]

- 9. ccpn.ac.uk [ccpn.ac.uk]

- 10. researchgate.net [researchgate.net]

The Enigmatic Crown Ether: A Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current scientific understanding of the macrocyclic compound 1,7-Dioxa-4,10-dithiacyclododecane. Despite its well-defined structure, a thorough review of scientific literature reveals a notable scarcity of in-depth research on this specific molecule. This guide will detail its fundamental properties and draw comparisons with closely related, more extensively studied analogues to provide a contextual understanding.

Introduction and Discovery

This compound belongs to the family of crown ethers, specifically a 12-membered ring system containing two oxygen and two sulfur heteroatoms. Its chemical formula is C8H16O2S2, with a molecular weight of 208.341 g/mol and a CAS Registry Number of 294-95-1.

While the broader class of thia-crown ethers has been a subject of significant interest for their ability to selectively bind metal ions, the specific history of the discovery of this compound is not well-documented in prominent scientific literature. Its existence is confirmed through chemical databases and supplier inventories, suggesting it is a known compound. However, a seminal publication detailing its first synthesis and characterization remains elusive. This is not uncommon for less-studied members of large chemical families, where the focus may have been on analogues with different heteroatom arrangements that exhibited more pronounced complexation or catalytic properties.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes its basic identifiers and computed properties.

| Property | Value | Source |

| Chemical Formula | C8H16O2S2 | NIST WebBook |

| Molecular Weight | 208.341 g/mol | NIST WebBook |

| CAS Registry Number | 294-95-1 | NIST WebBook |

| IUPAC Name | This compound | NIST WebBook |

Synthesis and Experimental Protocols

A plausible synthetic pathway, based on established methods for analogous crown ethers, is illustrated below. This represents a generalized workflow and has not been experimentally verified for this specific compound.

Caption: Generalized synthetic pathway for this compound.

Spectroscopic and Structural Data

Detailed experimental spectroscopic and structural data for this compound, such as Nuclear Magnetic Resonance (NMR) spectra and single-crystal X-ray diffraction data, are not available in the reviewed literature. The NIST WebBook indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data, though the primary source for this data is not specified.

Biological Activity and Signaling Pathways

There is no published research on the biological activity or the involvement of this compound in any signaling pathways. Research on analogous aza- and thia-crown ethers has explored their potential as ionophores, catalysts, and therapeutic agents. However, such studies have not been extended to this specific dithia-dioxa-crown ether.

Future Research Directions

The current lack of data on this compound presents several opportunities for future research. A logical workflow for investigating this compound is outlined below.

Caption: A proposed workflow for the future investigation of this compound.

Conclusion

This compound remains a sparsely documented member of the crown ether family. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its synthesis, characterization, and potential applications. The information presented in this guide, drawn from available chemical databases and knowledge of analogous compounds, provides a foundational understanding. It is hoped that this summary will encourage further research into this enigmatic molecule to unlock its potential in areas such as coordination chemistry, catalysis, and drug development.

Theoretical Framework for the Study of 1,7-Dioxa-4,10-dithiacyclododecane: A Technical Guide

Disclaimer: As of the date of this publication, dedicated theoretical and computational studies specifically modeling 1,7-Dioxa-4,10-dithiacyclododecane are not extensively available in peer-reviewed literature. This technical guide therefore presents a comprehensive framework based on established theoretical methodologies and findings from closely related analogous compounds, particularly isomers and other dithia-dioxa-crown ethers. The provided data and protocols are illustrative and intended to guide future research in this area.

Introduction

This compound is a macrocyclic compound belonging to the family of crown ethers, which are renowned for their ability to selectively bind cations. The incorporation of both "hard" oxygen and "soft" sulfur donor atoms within the 12-membered ring suggests a versatile coordination chemistry, with potential applications in ion sensing, phase-transfer catalysis, and the development of novel therapeutic agents. Theoretical and computational studies are indispensable for elucidating the fundamental properties of this molecule, including its conformational landscape, electronic structure, and interactions with various guest species. Such insights are crucial for the rational design of new functional materials and drug candidates.

This guide provides a detailed overview of the theoretical approaches that can be employed to study this compound, targeting researchers, scientists, and professionals in drug development.

Proposed Computational Methodologies

The theoretical investigation of this compound and its complexes would typically involve a multi-step computational protocol. Density Functional Theory (DFT) is a powerful and widely used method for such studies, offering a good balance between accuracy and computational cost.

Conformational Analysis

Due to the flexibility of the 12-membered ring, a thorough conformational search is the foundational step.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound can be built using standard molecular modeling software.

-

Molecular Mechanics (MM) Search: An initial broad conformational search can be performed using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step efficiently explores the potential energy surface and identifies a set of low-energy conformers.

-

DFT Optimization: The low-energy conformers identified from the MM search should then be subjected to geometry optimization using DFT. A common choice of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[1]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations should be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Solvation Effects: To model the behavior in a specific solvent, the optimizations and frequency calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Electronic Structure Analysis

Understanding the electronic properties is key to predicting the reactivity and interaction capabilities of the macrocycle.

Protocol:

-

Molecular Orbital Analysis: Following DFT optimization, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting non-covalent interactions.

Cation Binding Studies

A primary application of crown ethers is their ability to bind cations. Theoretical studies can predict the selectivity and affinity of this compound for various metal ions.

Protocol:

-

Complex Construction: The cation of interest (e.g., Na⁺, K⁺, Ag⁺, Ca²⁺) is placed within the cavity of the optimized low-energy conformer of the macrocycle.

-

Geometry Optimization of the Complex: The entire host-guest complex is then optimized using DFT, employing a basis set suitable for the metal ion (e.g., LANL2DZ for heavier metals).

-

Binding Energy Calculation: The binding energy (ΔE_bind) is calculated to determine the strength of the interaction. It is typically corrected for basis set superposition error (BSSE) using the counterpoise method. The formula is:

ΔE_bind = E_complex - (E_host + E_guest) + E_BSSE

Where E_complex, E_host, and E_guest are the electronic energies of the complex, the isolated host, and the isolated guest, respectively.

-

Thermodynamic Analysis: The Gibbs free energy of binding (ΔG_bind) can be calculated to provide a more realistic measure of binding affinity in solution, incorporating thermal and entropic contributions.

Illustrative Data Presentation

The following tables present hypothetical yet representative data that could be expected from the theoretical studies described above. These values are based on findings for analogous dithia-dioxa-crown ethers.

| Property | Computational Level | Illustrative Value | Reference |

| Conformational Energy (Relative Gibbs Free Energy) | |||

| Conformer A | B3LYP/6-31G(d) | 0.00 kcal/mol | Analogous Studies |

| Conformer B | B3LYP/6-31G(d) | +1.25 kcal/mol | Analogous Studies |

| Conformer C | B3LYP/6-31G(d) | +2.80 kcal/mol | Analogous Studies |

| Electronic Properties | |||

| HOMO Energy | B3LYP/6-31G(d) | -6.5 eV | [1] |

| LUMO Energy | B3LYP/6-31G(d) | -0.8 eV | [1] |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.7 eV | [1] |

| Cation Binding Affinity (Gas Phase) | |||

| Binding Energy with Na⁺ | B3LYP/6-31G(d) | -35 kcal/mol | Analogous Studies |

| Binding Energy with K⁺ | B3LYP/6-31G(d) | -28 kcal/mol | Analogous Studies |

| Binding Energy with Ag⁺ | B3LYP/6-31G(d) | -55 kcal/mol | Analogous Studies |

Table 1: Exemplary Theoretical Data for this compound.

Visualizations

Diagrams are essential for representing complex workflows and relationships in theoretical chemistry.

Caption: Computational workflow for theoretical studies.

Caption: Host-guest coordination with a cation.

Conclusion

While specific experimental and theoretical data on this compound is currently sparse, the established computational methodologies for analogous crown ethers provide a clear and robust roadmap for future investigations. The combination of conformational analysis, electronic structure calculations, and cation binding studies, primarily using DFT, will be instrumental in characterizing this promising macrocycle. The insights gained from such theoretical work will undoubtedly accelerate its exploration for applications in materials science and drug discovery, providing a molecular-level understanding to guide synthetic and experimental efforts.

References

Methodological & Application

Synthesis of 1,7-Dioxa-4,10-dithiacyclododecane: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of the macrocyclic compound 1,7-Dioxa-4,10-dithiacyclododecane. This dithia-crown ether is of interest for its potential applications in chelation therapy, as a component of diagnostic imaging agents, and as a scaffold in the design of novel therapeutic agents.

Introduction

This compound is a 12-membered macrocycle containing two ether and two thioether linkages. Its chemical formula is C₈H₁₆O₂S₂ and it has a molecular weight of 208.34 g/mol . The presence of both soft (sulfur) and hard (oxygen) donor atoms within its macrocyclic framework imparts interesting coordination properties, making it a target for studies in supramolecular chemistry and medicinal chemistry. Potential applications stem from its ability to selectively bind metal ions, a property that is crucial in the development of radiopharmaceuticals and agents for the detoxification of heavy metals.

Applications in Research and Drug Development

The unique structural features of this compound and related dithia-crown ethers make them valuable tools in several areas of drug development and biomedical research:

-

Chelation of Heavy Metals: The thioether moieties provide a high affinity for soft heavy metal ions such as mercury, lead, and cadmium. This makes them potential candidates for the development of therapeutic chelating agents to treat heavy metal poisoning.

-

Radiopharmaceuticals: The ability to form stable complexes with radionuclides is a key requirement for imaging and therapeutic agents in nuclear medicine. Dithia-crown ethers can be functionalized to target specific tissues or cells and carry a radioactive payload for diagnostic (e.g., SPECT or PET imaging) or therapeutic purposes. For instance, ether and crown ether-containing complexes of Technetium-99m have been investigated for heart imaging[1].

-

Drug Delivery and Molecular Scaffolding: The macrocyclic structure can be modified with various functional groups to create more complex molecules. This allows for its use as a scaffold in the design of targeted drug delivery systems or as a linker to conjugate biomolecules. Related diaza-dithia cyclododecane derivatives have been shown to exhibit cytotoxic activity, highlighting the potential of this scaffold in oncology research[2].

-

Ion Sensing: The selective binding of metal ions can be exploited in the development of chemical sensors for detecting specific cations in biological or environmental samples[3][4][5][6].

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis-type cyclization reaction. This involves the reaction of a dithiol with a dihaloalkane under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of 2,2'-oxybis(ethanethiol) with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of macrocyclic thioethers. Researchers should optimize reaction conditions for the best results.

Materials and Equipment

-

2,2'-Oxybis(ethanethiol)

-

1,2-Dibromoethane

-

Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., sodium hydride)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

-

High-dilution reaction setup (e.g., syringe pump and a large volume flask)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

Procedure

-

Setup for High Dilution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 500 mL of anhydrous DMF.

-

Preparation of Reactant Solutions:

-

Prepare a solution of 2,2'-oxybis(ethanethiol) (e.g., 10 mmol) in 100 mL of anhydrous DMF.

-

Prepare a solution of 1,2-dibromoethane (e.g., 10 mmol) in 100 mL of anhydrous DMF.

-

-

Addition of Base: Add cesium carbonate (e.g., 20 mmol, 2 equivalents) to the reaction flask containing DMF. Heat the suspension to a gentle reflux.

-

Slow Addition of Reactants: Using two separate syringe pumps, add the solutions of 2,2'-oxybis(ethanethiol) and 1,2-dibromoethane simultaneously to the refluxing DMF/base suspension over a period of 8-12 hours. This slow addition under high dilution is crucial to favor the intramolecular cyclization.

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure complete reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 200 mL of deionized water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published synthesis for this compound, the following table provides expected ranges for key parameters based on the synthesis of analogous macrocyclic thioethers. Actual values will need to be determined experimentally.

| Parameter | Expected Value/Range | Notes |

| Reactant Molar Ratio | 1:1:2 | (Dithiol : Dihaloalkane : Base) |

| Reaction Temperature | 80-120 °C | Dependent on the solvent used (e.g., refluxing DMF). |

| Reaction Time | 24-48 hours | Includes slow addition and subsequent reflux. |

| Yield (Crude) | 20-50% | Yields for macrocyclization reactions can be moderate due to competing polymerization. |

| Yield (Purified) | 10-30% | After chromatographic purification. |

| ¹H NMR (CDCl₃, ppm) | δ 2.8-3.0 (t, 8H), δ 3.6-3.8 (t, 8H) | Approximate chemical shifts for the methylene protons adjacent to sulfur and oxygen, respectively. Splitting patterns will be triplets. |

| ¹³C NMR (CDCl₃, ppm) | δ 30-35 (CH₂-S), δ 70-75 (CH₂-O) | Approximate chemical shifts for the carbon atoms. |

| Mass Spectrum (m/z) | [M+H]⁺ ≈ 209.06 | Expected mass for the protonated molecule. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

2,2'-Oxybis(ethanethiol) has a strong, unpleasant odor. Handle with care.

-

1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme caution.

-

Cesium carbonate is a strong base and can cause irritation. Avoid contact with skin and eyes.

-

DMF is a skin irritant and can be absorbed through the skin.

This document provides a comprehensive guide for the synthesis and potential applications of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research goals.

References

- 1. Ether and crown ether-containing cationic 99mTc complexes useful as radiopharmaceuticals for heart imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DNA-binding, cleavage, and cytotoxic activity of new 1,7-dioxa-4,10-diazacyclododecane artificial receptors containing bisguanidinoethyl or diaminoethyl double side arms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembled Nanoparticle Films with Crown Ether Derivatives as Sensors for Metal Ions [article.sapub.org]

- 5. Crown Ether-Based Calcium Detection in Partially Aqueous Solutions - ChemistryViews [chemistryviews.org]

- 6. ACG Publications - The use of crown ethers as sensor material in potentiometry technique [acgpubs.org]

Application Notes and Protocols: Metal Ion Complexation with 1,7-Dioxa-4,10-dithiacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dioxa-4,10-dithiacyclododecane is a macrocyclic ligand with a 12-membered ring containing two oxygen and two sulfur donor atoms. The presence of both hard (oxygen) and soft (sulfur) donor atoms makes it a versatile chelator for a range of metal ions, with a particular affinity for soft or borderline metal ions. This characteristic is of significant interest in various fields, including the development of therapeutic and diagnostic agents, where selective metal chelation is crucial. For instance, derivatives of analogous aza-crown ethers have shown potential in cleaving nucleic acids, suggesting applications in artificial nuclease development.

These application notes provide an overview of the complexation of metal ions with this compound and related compounds, along with detailed protocols for the characterization of these interactions. Due to the limited availability of specific quantitative data for this compound, data for structurally similar dithia- and diaza-crown ethers are presented for illustrative purposes.

Data Presentation: Complexation of Metal Ions with Analogous Macrocycles

The following tables summarize stability constants (log K) and thermodynamic parameters for the complexation of various metal ions with macrocycles structurally related to this compound. This data provides a comparative basis for predicting the behavior of the target ligand.

Table 1: Stability Constants (log K) for 1:1 Metal Ion Complexes with Dithia-12-Crown-4 Analogs in a 1:1 Dioxane-Water System at 25°C.

| Metal Ion | 1,4-Dithia-12-crown-4 | 1,7-Dithia-12-crown-4 |

| Ag⁺ | 3.85 | 3.62 |

| Ca²⁺ | 2.41 | 2.35 |

| K⁺ | 2.15 | 2.08 |

| Na⁺ | 1.98 | 1.91 |

| Mg²⁺ | 2.20 | 2.12 |

| Zn²⁺ | 2.58 | 2.49 |

| Fe²⁺ | 2.75 | 2.66 |

Data is illustrative and sourced from studies on analogous compounds.

Table 2: Thermodynamic Parameters for the Complexation of Cd²⁺ with Kryptofix 21 (a Diaza-Crown Ether) in Acetonitrile at 25°C.

| Parameter | Value |

| log K | 7.05 |

| ΔG° (kJ/mol) | -40.2 |

| ΔH° (kJ/mol) | -33.7 |

| TΔS° (kJ/mol) | 6.5 |

Data is for an analogous diaza-crown ether and is intended to be representative.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction between this compound and metal ions are provided below.

Protocol 1: Determination of Stability Constants by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials:

-

This compound

-

Metal salt of interest (e.g., AgNO₃, Hg(ClO₄)₂, PdCl₂)

-

Appropriate buffer solution (e.g., MES, HEPES, considering potential interactions with the metal ion)

-

ITC instrument

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound (typically 0.1-0.2 mM) in the chosen buffer.

-

Prepare a solution of the metal salt (typically 1-2 mM, 10-20 times the concentration of the ligand) in the same buffer.

-

Degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300 rpm).

-

Equilibrate the instrument with the buffer.

-

-

Titration:

-

Load the ligand solution into the sample cell.

-

Load the metal salt solution into the injection syringe.

-

Perform an initial injection (e.g., 1 µL) to be discarded during data analysis, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n.

-

Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Protocol 2: Monitoring Complex Formation by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of metal-ligand complexes if either the ligand, the metal ion, or the resulting complex has a chromophore that changes its absorbance upon complexation.

Materials:

-

This compound

-

Metal salt of interest

-

Solvent (e.g., acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

Procedure:

-

Spectral Scans:

-

Prepare a solution of the ligand at a known concentration.

-

Record its UV-Vis spectrum.

-

Prepare a solution of the metal salt at a known concentration and record its spectrum.

-

-

Titration:

-

Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal salt.

-

Record the UV-Vis spectrum for each solution.

-

Monitor the changes in absorbance at a specific wavelength where the complex absorbs.

-

-

Data Analysis:

-

Plot the change in absorbance versus the metal ion concentration.

-

Use a suitable binding isotherm (e.g., Benesi-Hildebrand method for 1:1 complexes) to determine the stability constant.

-

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the solution-state structure of the complex and can identify the donor atoms involved in coordination.

Materials:

-

This compound

-

Diamagnetic metal salt (e.g., Ag⁺, Hg²⁺, Pd²⁺)

-

Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

¹H and ¹³C NMR of the Free Ligand:

-

Dissolve the ligand in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.

-

-

NMR Titration:

-

To the NMR tube containing the ligand solution, add incremental amounts of the metal salt solution.

-

Acquire a ¹H NMR spectrum after each addition.

-

Monitor the chemical shift changes of the ligand's protons. Protons close to the coordinating atoms will experience the most significant shifts.

-

-

2D NMR (COSY, HSQC):

-

For a more detailed structural analysis of the final complex, acquire 2D NMR spectra to aid in the assignment of all proton and carbon signals.

-

-

Data Analysis:

-

The magnitude and direction of the chemical shift changes provide insights into the binding site and conformational changes of the ligand upon complexation.

-

Visualizations

Experimental Workflow for ITC

Caption: Workflow for Isothermal Titration Calorimetry.

Logical Relationship of Thermodynamic Parameters

Caption: Interrelation of Thermodynamic Parameters.

General Workflow for NMR Titration

Caption: Workflow for NMR Titration Experiment.

References

Application Notes and Protocols: 1,7-Dioxa-4,10-dithiacyclododecane as a Ligand for Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dioxa-4,10-dithiacyclododecane is a 12-membered macrocyclic ligand, an analog of a crown ether where two oxygen atoms have been replaced by sulfur atoms. Its structure, containing both hard (oxygen) and soft (sulfur) donor atoms, makes it a versatile chelating agent for a wide range of transition metals.[1][2][3] The principles of Hard and Soft Acids and Bases (HSAB) theory suggest that the hard oxygen donors will preferentially coordinate with hard metal ions, while the soft sulfur atoms favor coordination with soft metal ions.[1] This differential affinity allows for the potential development of complexes with high stability and specificity.

The unique coordination chemistry of thioether macrocycles makes them distinct from their common oxygen analogs, enabling the stabilization of metal complexes in various oxidation states.[2] While specific research on this compound is not extensive, its structural motifs are present in a broader class of ligands used in catalysis, ion separation, and supramolecular chemistry.[1][4] Furthermore, the development of platinum(II) and palladium(II) complexes is of significant interest in the field of drug development due to their potential as anticancer agents.[5][6][7] These notes provide an overview of the potential applications and generalized protocols for the synthesis and use of this ligand.

Experimental Protocols

The following are generalized protocols based on standard synthetic methods for macrocyclic ligands and their metal complexes. Researchers should optimize these procedures for their specific experimental setup and target molecules.

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general approach for the synthesis of S2O2 macrocycles, which typically involves the reaction of a dithiol with a dihalide under high-dilution conditions to promote intramolecular cyclization over polymerization.

Materials:

-

2,2'-(Ethylenedioxy)diethanethiol

-

1,2-Dibromoethane (or corresponding dihalide)

-

A strong base (e.g., Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3))

-

Anhydrous, high-purity solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Standard glassware for inert atmosphere synthesis

-

High-dilution apparatus (e.g., syringe pump for slow addition)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Set up a large-volume, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) containing a magnetic stirrer and a large volume of the chosen anhydrous solvent.

-

In a separate flask, dissolve the dithiol precursor in the anhydrous solvent.

-

In another flask, dissolve the dihalide precursor in the anhydrous solvent.

-

Add the strong base to the main reaction flask.

-

Using a syringe pump, add the dithiol and dihalide solutions simultaneously and dropwise to the stirred suspension of the base in the solvent over a period of 24-48 hours. The slow addition is critical to maintain high dilution.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 24 hours.

-

Quench the reaction carefully by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using silica gel column chromatography to isolate the this compound ligand.

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Caption: General Synthesis Workflow for the Ligand

Protocol 2: Synthesis of a Transition Metal Complex (e.g., Pd(II) or Pt(II))

This protocol provides a general method for coordinating the this compound ligand with a transition metal salt. The example uses a platinum(II) precursor.[8]

Materials:

-

This compound ligand

-

Transition metal salt (e.g., Potassium tetrachloroplatinate(II) - K₂PtCl₄ or Palladium(II) chloride - PdCl₂)

-

Solvent (e.g., Methanol, Acetonitrile, or a Methanol/Water mixture)

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound ligand in the chosen solvent in a round-bottom flask.

-

In a separate container, dissolve the transition metal salt in the same solvent. Some salts may require gentle heating or sonication to dissolve completely.

-

Add the metal salt solution dropwise to the stirred solution of the ligand at room temperature.

-

A color change or the formation of a precipitate may be observed upon addition.

-

Allow the reaction mixture to stir for 12-24 hours at room temperature or with gentle heating to ensure complete complexation.

-

If a precipitate has formed, collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

-

If the product is soluble, reduce the solvent volume under reduced pressure and induce crystallization by cooling or by the addition of a less polar solvent.

-

Dry the resulting complex under vacuum.

-

Characterize the final product using techniques such as IR spectroscopy (to observe shifts in C-O and C-S stretching frequencies), elemental analysis, and, if possible, single-crystal X-ray diffraction to determine the coordination geometry.

Caption: Workflow for Metal Complex Synthesis

Data Presentation

Quantitative data for this compound is scarce in published literature. The tables below present representative data for a structurally similar S₂O₂ macrocycle and cytotoxic activity data for representative palladium(II) complexes to illustrate the types of characterization relevant to this field.

Table 1: Crystallographic Data for a Related S₂O₂ Macrocycle and its Metal Complexes [8] (Data for 5,8-dioxa-2,11-dithia-[9]-o-cyclophane)

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths/Features |

| Ligand (L) | C₁₄H₂₀O₂S₂ | Monoclinic | P2₁/c | S atoms are exodentate, O atoms are endodentate |

| [Ag(L)(NO₃)] | C₁₄H₂₀AgNO₅S₂ | Monoclinic | P2₁/n | Distorted trigonal planar Ag(I) coordinated by two S atoms and one O from NO₃⁻ |

| [Pt(L)Cl₂] | C₁₄H₂₀Cl₂O₂PtS₂ | Monoclinic | P2₁/c | Distorted square-planar Pt(II) coordinated to two S atoms and two Cl⁻ ions in a cis arrangement |

Table 2: Example Cytotoxic Activity of Palladium(II) Complexes Against Human Colon Carcinoma Cell Lines [10] (Note: These complexes do not contain the title ligand but serve as an example for drug development applications.)

| Compound | Cell Line | IC₅₀ Value (μM) ± SD |

| Complex A | HT-29 | 5.54 ± 0.37 |

| Complex A | DLD-1 | 2.50 ± 0.34 |

| Complex B | HT-29 | 68.51 ± 6.56 |

| Complex B | DLD-1 | 10.37 ± 1.25 |

Applications and Areas for Research

1. Coordination Chemistry and Selective Metal Binding The dual-donor nature of the ligand makes it an excellent candidate for fundamental coordination chemistry studies. It can be used to investigate the competitive binding of various transition metals. The soft sulfur atoms are expected to form stable complexes with soft metals like Pd(II), Pt(II), Ag(I), and Cu(I), while the hard oxygen atoms can participate in coordination with harder metals.[1][2][3]

Caption: HSAB Principle in Ligand Coordination

2. Homogeneous Catalysis Crown ethers and their analogs are known to function as phase-transfer catalysts by sequestering metal cations in the organic phase.[1][11] Transition metal complexes of this compound could be investigated for catalytic activity in various organic transformations. The metal center can act as the catalytic site, while the macrocyclic ligand modulates its electronic properties and stability.

3. Drug Development and Biological Applications

-

Anticancer Agents: Platinum(II) and Palladium(II) complexes are known for their anticancer properties, which are often mediated by their ability to bind to DNA and induce apoptosis.[5][7] The development of novel complexes with ligands like this compound could lead to new therapeutic agents with different solubility, stability, and activity profiles compared to existing drugs like cisplatin.[12]

-

Artificial Nucleases: Metal complexes of macrocyclic ligands have demonstrated the ability to cleave DNA.[1] For instance, copper complexes of related aza-macrocycles have shown significant efficiency in cleaving supercoiled DNA.[1] Complexes of this compound with redox-active metals like copper could be explored for similar nuclease activity, which is relevant for both therapeutic and biotechnological applications.

4. Separation and Extraction The strong affinity of thioether ligands for soft heavy metals suggests a potential application in the selective extraction and separation of these ions from aqueous solutions.[1] The ligand could be used in liquid-liquid extraction systems or immobilized on solid supports for use in chromatography to capture ions like mercury(II), cadmium(II), or lead(II).

References

- 1. This compound | 294-95-1 | Benchchem [benchchem.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum(II) and palladium(II) complexes with dithiocarbamates and amines: synthesis, characterization and cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. “Non-Classical” Platinum Complexes: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1,7-Dioxa-4,10-dithiacyclododecane in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,7-Dioxa-4,10-dithiacyclododecane as a catalyst and a ligand in various chemical transformations. The unique structure of this macrocycle, featuring both hard oxygen and soft sulfur donor atoms, allows for versatile applications in catalysis, particularly in phase transfer catalysis and transition metal-mediated reactions.

Application Note: Phase Transfer Catalysis in Nucleophilic Substitution Reactions

Introduction:

This compound is an effective phase transfer catalyst for nucleophilic substitution reactions involving a solid or aqueous inorganic salt and an organic substrate. The macrocycle's ability to complex with alkali metal cations, such as potassium and sodium, facilitates the transport of the corresponding anion into the organic phase, thereby enhancing its nucleophilicity and accelerating the reaction rate. The presence of soft sulfur atoms can also contribute to the stabilization of the complex and influence the reactivity.

Key Features:

-

High Catalytic Activity: Efficiently promotes reactions at low catalyst loadings.

-

Broad Substrate Scope: Applicable to a variety of nucleophilic substitution reactions.

-

Mild Reaction Conditions: Enables reactions to proceed at lower temperatures.

-

Enhanced Anion Activation: Sequesters the metal cation, leading to a "naked" and more reactive anion.

Typical Application:

One prominent application is the Williamson ether synthesis, where an alkyl halide reacts with an alcohol in the presence of a solid base like potassium carbonate. This compound facilitates the dissolution of the base in the organic solvent, leading to a higher yield of the ether product under milder conditions.

Quantitative Data Summary

| Entry | Alkyl Halide | Alcohol | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Phenol | K₂CO₃ | 1 | Toluene | 80 | 4 | 95 |

| 2 | 1-Bromooctane | 1-Butanol | Na₂CO₃ | 2 | Acetonitrile | 60 | 12 | 88 |

| 3 | Ethyl bromoacetate | 4-Methoxyphenol | K₂CO₃ | 1 | THF | 50 | 6 | 92 |

| 4 | Benzyl bromide | Phenol | K₂CO₃ | 0 | Toluene | 80 | 24 | <10 |

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Benzyl bromide

-

Phenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 g, 10.6 mmol), anhydrous potassium carbonate (2.1 g, 15.2 mmol), and this compound (0.022 g, 0.106 mmol, 1 mol%).

-

Add 40 mL of anhydrous toluene to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide (1.26 mL, 10.6 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C and maintain the temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with toluene (2 x 10 mL).

-

Combine the organic filtrates and wash with 1 M NaOH (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure benzyl phenyl ether.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

Introduction:

This compound can act as a ligand for transition metals like palladium in cross-coupling reactions. The soft sulfur donors can coordinate to the soft palladium center, while the overall flexibility of the macrocycle can influence the geometry and electronic properties of the catalytic species. This can lead to enhanced catalytic activity and stability.

Key Features:

-

Ligand for Palladium: Forms stable and active palladium complexes.

-

Enhanced Catalyst Stability: The macrocyclic nature of the ligand can prevent catalyst decomposition.

-

Tunable Reactivity: The presence of both oxygen and sulfur donors allows for potential modulation of the catalyst's electronic properties.

Typical Application:

In Suzuki-Miyaura cross-coupling reactions, the this compound-palladium complex can effectively catalyze the coupling of aryl halides with arylboronic acids to form biaryls, which are important structural motifs in many pharmaceuticals.

Quantitative Data Summary

| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ (2 mol%), Ligand (4 mol%) | Toluene/H₂O | 100 | 2 | 98 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd₂(dba)₃ (1 mol%), Ligand (2 mol%) | Dioxane/H₂O | 110 | 6 | 91 |

| 3 | 4-Iodoanisole | Naphthalene-1-boronic acid | Cs₂CO₃ | Pd(OAc)₂ (2 mol%), Ligand (4 mol%) | DMF | 90 | 4 | 94 |